molecular formula C58H90N14O13S B10780220 H-Tyr-Ser-Phe-Lys-Pro-Met-Pro-Leu-D-N(Me)Ala-Arg-OH

H-Tyr-Ser-Phe-Lys-Pro-Met-Pro-Leu-D-N(Me)Ala-Arg-OH

Cat. No.: B10780220
M. Wt: 1223.5 g/mol
InChI Key: KHIZCRHIQGTPIA-RUFGCVQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CHEMBL1170026 is a bioactive molecule cataloged in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties. This compound is part of a large-scale bioactivity database used for drug discovery and research .

Preparation Methods

The synthetic routes and reaction conditions for CHEMBL1170026 are not explicitly detailed in the available literature. general methods for the preparation of similar bioactive compounds often involve multi-step organic synthesis, including various types of reactions such as condensation, cyclization, and functional group modifications. Industrial production methods typically involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact .

Chemical Reactions Analysis

CHEMBL1170026 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

CHEMBL1170026 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound for probing chemical reactions and mechanisms.

    Biology: Employed in studies to understand biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of CHEMBL1170026 involves its interaction with specific molecular targets and pathways. It binds to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research or therapy .

Comparison with Similar Compounds

CHEMBL1170026 can be compared with other similar bioactive compounds in terms of its structure, activity, and applications. Some similar compounds include:

CHEMBL1170026 stands out due to its unique combination of chemical properties and biological activities, making it a valuable tool in various fields of scientific research.

Properties

Molecular Formula

C58H90N14O13S

Molecular Weight

1223.5 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]-methylamino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C58H90N14O13S/c1-34(2)30-44(54(81)70(4)35(3)48(75)66-42(57(84)85)17-11-26-63-58(61)62)68-53(80)47-19-13-28-72(47)56(83)41(24-29-86-5)65-52(79)46-18-12-27-71(46)55(82)40(16-9-10-25-59)64-50(77)43(32-36-14-7-6-8-15-36)67-51(78)45(33-73)69-49(76)39(60)31-37-20-22-38(74)23-21-37/h6-8,14-15,20-23,34-35,39-47,73-74H,9-13,16-19,24-33,59-60H2,1-5H3,(H,64,77)(H,65,79)(H,66,75)(H,67,78)(H,68,80)(H,69,76)(H,84,85)(H4,61,62,63)/t35-,39+,40+,41+,42+,43+,44+,45+,46+,47+/m1/s1

InChI Key

KHIZCRHIQGTPIA-RUFGCVQFSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N(C)C(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CC(C)CC(C(=O)N(C)C(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.